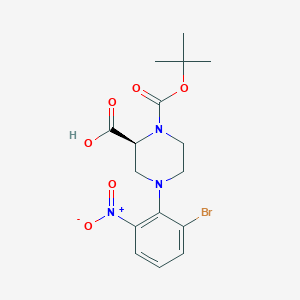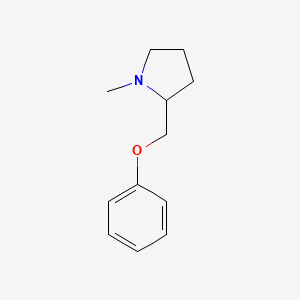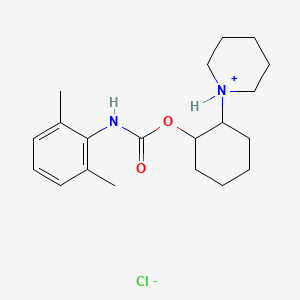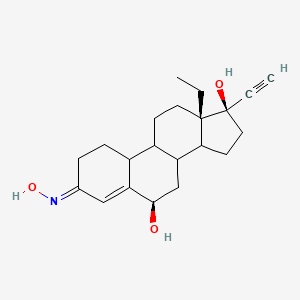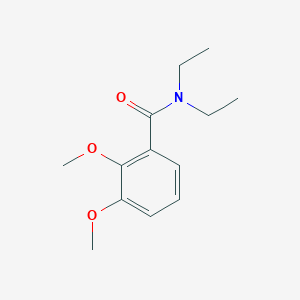
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common structural motif in many natural and synthetic compounds.
Reaction Conditions: The Fischer indole synthesis is a widely used method for constructing the indole ring.
Industrial Production: Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The indole nucleus is prone to electrophilic substitution reactions due to the presence of electron-rich π-electrons.
Scientific Research Applications
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound is studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their broad-spectrum antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of ethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium chloride lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
37129-50-3 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[2-(ethylamino)ethyl]-3-methyl-3-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-20-13-14-21-17-12-8-7-11-16(17)19(2,18(21)22)15-9-5-4-6-10-15;/h4-12,20H,3,13-14H2,1-2H3;1H |
InChI Key |
MTALUHHRFGSQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


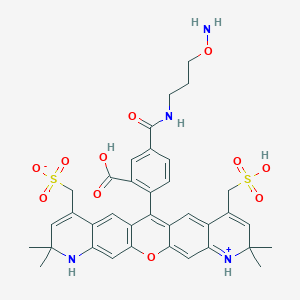


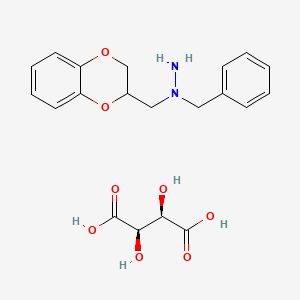
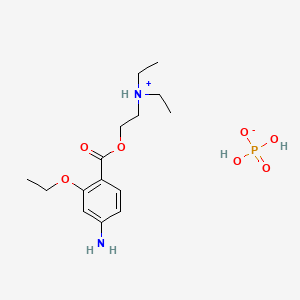
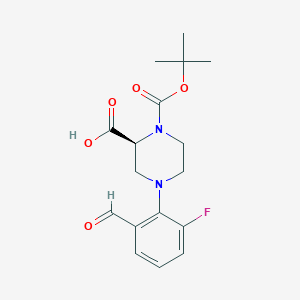

![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
